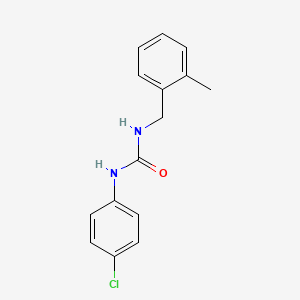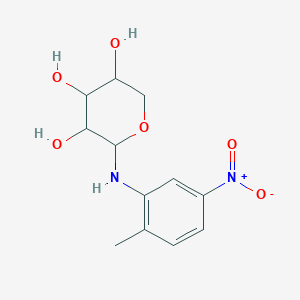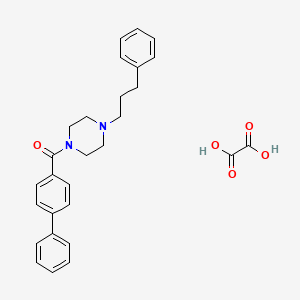
N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea is a chemical compound that has been extensively studied for its various applications in the field of scientific research. This compound is also known as Urea, N-(4-chlorophenyl)-N'-(2-tolyl)methyl-, and has a molecular formula of C15H14ClN2O.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea is not fully understood. It has been proposed that this compound inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of protein kinase CK2 activity by this compound may lead to the anti-tumor, anti-inflammatory, and anti-viral effects observed in scientific research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. This compound has been shown to inhibit the activity of protein kinase CK2, which may lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. This compound has also been shown to have anti-viral properties, which may be due to its ability to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea in lab experiments include its well-documented anti-tumor, anti-inflammatory, and anti-viral properties. This compound has also been shown to be a potent inhibitor of protein kinase CK2, which makes it a valuable tool for studying the role of this kinase in various cellular processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea. One direction is to further investigate the mechanism of action of this compound and its effects on protein kinase CK2 activity. Another direction is to explore the potential use of this compound as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies on the toxicity and safety of this compound are needed to determine its suitability for use in clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its various applications in the field of scientific research. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, and has been used as a tool for studying the role of protein kinase CK2 in various cellular processes. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea can be achieved through a multi-step reaction process. The first step involves the reaction of 4-chloroaniline with 2-methylbenzyl chloride in the presence of a base, which forms N-(4-chlorophenyl)-N'-(2-methylbenzyl)amine. The second step involves the reaction of N-(4-chlorophenyl)-N'-(2-methylbenzyl)amine with phosgene in the presence of a base, which forms N-(4-chlorophenyl)-N'-(2-methylbenzyl)isocyanate. The final step involves the reaction of N-(4-chlorophenyl)-N'-(2-methylbenzyl)isocyanate with urea in the presence of a base, which forms this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea has been extensively studied for its various applications in the field of scientific research. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been used as a tool for studying the role of protein kinase CK2 in various cellular processes.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-4-2-3-5-12(11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTVNEDENANVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199982 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5013970.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)




![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5014037.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)
